Hypocrellin b
CAS No.: 149457-83-0
Cat. No.: VC0191558
Molecular Formula: C30H24O9
Molecular Weight: 528.51
* For research use only. Not for human or veterinary use.

CAS No. | 149457-83-0 |
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Molecular Formula | C30H24O9 |
Molecular Weight | 528.51 |
IUPAC Name | 12-acetyl-9,17-dihydroxy-5,10,16,21-tetramethoxy-13-methylhexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1(15),2(11),3(8),4(22),5,9,12,16,18(23),20-decaene-7,19-dione |
Standard InChI | InChI=1S/C30H24O9/c1-10-7-12-18-23-19(27(34)29(12)38-5)13(32)8-15(36-3)21(23)22-16(37-4)9-14(33)20-25(22)24(18)26(17(10)11(2)31)30(39-6)28(20)35/h8-9,34-35H,7H2,1-6H3 |
SMILES | CC1=C(C2=C3C4=C(C1)C(=C(C5=C4C(=C6C3=C(C(=O)C=C6OC)C(=C2OC)O)C(=CC5=O)OC)O)OC)C(=O)C |
Chemical and Physical Properties
Hypocrellin B is characterized by specific chemical and physical properties that contribute to its biological activity and photodynamic capabilities. The molecular structure and properties of Hypocrellin B are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C30H24O9 |
Molecular Weight | 528.5062 |
Stereochemistry | Achiral |
Optical Activity | None |
Defined Stereocenters | 0/0 |
E/Z Centers | 0 |
Charge | 0 |
The chemical structure of Hypocrellin B includes multiple aromatic rings and several functional groups, including methoxy (OMe) and hydroxyl (OH) groups, that contribute to its pharmacological properties . The SMILES notation for Hypocrellin B is: COC1=CC(O)=C2C3=C4C(=C(C)CC5=C(OC)C(=O)C(O)=C6C=C(OC)C1=C2C6=C45)C(C(C)=O)=C(OC)C3=O . This complex structure is responsible for its ability to absorb light and subsequently generate reactive oxygen species.
Natural Sources and Biosynthesis
Hypocrellin B is predominantly isolated from Hypocrella bambusae (Berk. et Broome) Sacc., a fungal species that grows abundantly in specific geographical regions, particularly the northwestern region of Yunnan Province and the southeastern region of Xizang (Tibet) in China . This geographical specificity has historically limited the availability of naturally sourced Hypocrellin B.
Due to the growing interest in Hypocrellin B for medical applications and the limited natural supply, fermentation methods have been developed for its production. These methods offer advantages such as low investment, simple operations, and mild reaction conditions . Most artificial cultures of S. bambusicola utilize synthetic medium and are maintained at 28°C in either liquid or solid medium .
Recent research has explored elicitor-induced biosynthesis of hypocrellin compounds. Studies have shown that molecules such as PB90 can enhance the biosynthesis of hypocrellin in S. bambusicola. This process involves signaling molecules such as hydrogen peroxide (H₂O₂) and nitric oxide (NO), which play essential roles in the biosynthetic pathway . Understanding these mechanisms provides opportunities for optimizing production methods and increasing yields.
Biological Activities
Photodynamic Therapy Applications
Hypocrellin B has been successfully employed in photodynamic therapy for various human cancer cells due to its high singlet oxygen yield . PDT using Hypocrellin B involves administering the compound to target tissues followed by light irradiation at specific wavelengths, which activates the photosensitizer and generates reactive oxygen species that induce cell death.
Research has demonstrated that LED light-activated Hypocrellin B can effectively reduce the survival rate of ovarian cancer cells. In one study, the survival rate of HO-8910 ovarian cancer cells decreased significantly to 27.22±1.26% following photodynamic treatment with Hypocrellin B, while light irradiation alone or Hypocrellin B treatment alone showed no significant impact . This highlights the photodynamic mechanism of action, where both the compound and light activation are necessary for therapeutic effect.
Antimicrobial Properties
Hypocrellin B exhibits moderate antimicrobial activities against various pathogens, although its antimicrobial potency is generally weaker compared to Hypocrellin A . Studies have shown that Hypocrellin B can inhibit the proliferation of Staphylococcus species by increasing reactive oxygen species levels and damaging cell walls . This antibacterial activity adds to the versatility of Hypocrellin B as a potential therapeutic agent.
Anticancer Properties
Beyond its photodynamic applications, Hypocrellin B demonstrates several anticancer mechanisms:
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Induces apoptosis in ovarian cancer cells under photodynamic stimulation
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Inhibits cell migration and adhesion, important processes in cancer metastasis
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Causes DNA strand breakage in vitro, which can lead to cell death
These multiple mechanisms of action suggest that Hypocrellin B could be effective against various cancer types and potentially overcome resistance mechanisms that limit other anticancer agents.
Mechanism of Action
ROS Generation and Oxidative Stress
When activated by light, Hypocrellin B generates various reactive oxygen species, including singlet oxygen (¹O₂), superoxide anions (O₂⁻- ), and hydroxyl radicals (- OH) . These ROS are highly reactive and can damage cellular components, leading to cell death. The ability of Hypocrellin B to generate these reactive species is central to its photodynamic therapeutic effects.
Hypocrellin B derivatives have been shown to be photoactive, generating free radicals and reactive oxygen species upon light activation . This property is essential for their application in photodynamic therapy, where localized production of ROS can selectively damage diseased tissues.
Mitochondrial Damage
One of the primary cellular targets of photodynamically activated Hypocrellin B is the mitochondria. Studies using transmission electron microscopy have revealed that ovarian cancer cells treated with Hypocrellin B and then irradiated with blue light from an LED source show severe mitochondrial damage . The mitochondria appear swollen with nearly nonexistent cristae, indicating significant structural disruption.
Furthermore, flow cytometry analysis with JC-1 staining has demonstrated that photodynamic action of Hypocrellin B causes depolarization of the mitochondrial membrane potential . This depolarization is an early indicator of apoptosis and suggests that mitochondrial damage plays a crucial role in the cytotoxic effects of Hypocrellin B.
Molecular Interactions
Hypocrellin B interacts with various biomolecules, including proteins. Studies on the binding interaction between Hypocrellin B and myoglobin have revealed that Hypocrellin B quenches tyrosine and tryptophan fluorescence through the formation of ground-state complexes on the protein surface . Specifically, Hypocrellin B binds preferentially to the Tyr103 site first, followed by the Trp7 site, with binding occurring through hydrogen bonding interactions .
The binding constant of Hypocrellin B to myoglobin has been determined to be 1.21×10⁵ M⁻¹, indicating a relatively strong interaction . These molecular interactions may contribute to the biological effects of Hypocrellin B by altering protein function or triggering cellular signaling pathways.
Derivatives and Modifications
A significant challenge in using Hypocrellin B therapeutically is balancing its delivery in blood plasma with cellular uptake. Water-soluble derivatives of hypocrellins can be safely delivered in blood plasma but often lose their photodynamic activity in vivo due to poor cell uptake . Conversely, hydrophobic derivatives that retain their activity may aggregate in blood plasma and potentially block vascular networks .
To address these challenges, researchers have developed surfactant-like Hypocrellin B derivatives. Two notable examples are sodium 12-2-HB-aminododecanoate (SAHB) and sodium 11,11′-5,8-HB-dimercaptoundecanoate (DMHB) . These derivatives are designed to maintain a balance between water solubility for blood plasma delivery and sufficient hydrophobicity for cellular uptake, optimizing their therapeutic potential.
Recent Research Developments
Recent research on Hypocrellin B has focused on several key areas:
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Understanding the binding interactions between Hypocrellin B and various proteins to elucidate its mechanism of action and potential side effects
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Investigating the response mechanisms of hypocrellin biosynthesis to elicitors such as PB90, which could lead to improved production methods
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Developing novel delivery systems to enhance the therapeutic efficacy of Hypocrellin B while minimizing side effects
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Exploring combinations of Hypocrellin B with other therapeutic agents for potential synergistic effects
These research directions aim to overcome current limitations in the application of Hypocrellin B and expand its potential uses in medicine.
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